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Compound of Interest

Compound Name: PVTX-405

Cat. No.: B15607833

Preclinical Safety and Toxicity Profile of PVTX-
405: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety and toxicity profile of
PVTX-405, a novel IKZF2 molecular glue degrader, with its key alternative, DKY709. The
information is compiled from publicly available preclinical data to assist researchers and drug
development professionals in evaluating the potential of PVTX-405.

Executive Summary

PVTX-405 is a potent and selective IKZF2 (Helios) molecular glue degrader under
development for cancer immunotherapy.[1][2][3] Preclinical data indicates that PVTX-405 offers
a favorable safety and toxicity profile compared to other IKZF2 degraders, notably DKY709.
Key advantages of PVTX-405 include its high selectivity for IKZF2, sparing other CRBN
neosubstrates, and a significantly improved cardiac safety profile as indicated by a higher
hERG IC50 value. In vitro and in vivo studies have demonstrated its potent anti-tumor efficacy
without significant systemic toxicity.[1]

Comparative Preclinical Safety and Toxicity Data

The following tables summarize the available quantitative data for PVTX-405 and DKY709,
facilitating a direct comparison of their preclinical safety and toxicity profiles.
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Table 1: In Vitro Potency and Selectivity

Parameter PVTX-405 DKY709 Reference
IKZF2 Degradation
0.7 nM 4 nM [4]
DC50
IKZF2 Degradation
91% 53% [4]
Dmax
) Minimal (<20% at 10 -
IKZF1 Degradation Not specified [4]
HM)
] Minimal (<20% at 10 -
IKZF3 Degradation Not specified [4]
uM)

IKZF4 Degradation Not specified DC50: 13 nM [5]
SALL4 Degradation Not specified DC50: 2 nM [5]
) Minimal (<20% at 10 -

GSPT1 Degradation M) Not specified [4]

H
) Minimal (<20% at 10 -
CK1la Degradation Not specified [4]

HM)

Table 2: In Vitro Safety Pharmacology
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Assay PVTX-405 DKY709 Reference
o ~9.6 uM (5-fold lower
hERG Inhibition IC50 48 uM
than PVTX-405)
Mini-Ames Assay Negative Not specified
Micronucleus Assay Negative Not specified
Aldehyde Oxidase No significant B
- o Not specified
Inhibition inhibition
o No significant n
BSEP Inhibition T Not specified
inhibition
Reactive Metabolite -
) No Not specified
Formation
Cardiovascular/DILI ) -
) Low potential Not specified
Risk
Table 3: Preclinical Pharmacokinetics
Species Compound Route Key Findings Reference
Favorable oral
Mouse PVTX-405 Oral
exposure
Favorable oral
Mouse DKY709 Oral [6]
exposure
Cynomolgus Favorable oral
PVTX-405 Oral
Monkey exposure
CL=26
mL/min-kg, t1/2 =
Cynomolgus
DKY709 Oral 5.7h,Cmax =41 [6]
Monkey

ng/mL, Oral BA =
85%
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Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

IKZF2 Degradation Assay (FACS)

Cell Line: Jurkat cells.

Method: Cells are treated with varying concentrations of the test compound (PVTX-405 or
DKY709) for a specified duration. Post-treatment, cells are fixed, permeabilized, and stained
with an antibody specific for IKZF2. The fluorescence intensity, corresponding to the amount
of IKZF2 protein, is then quantified using a flow cytometer. The DC50 (concentration at which
50% degradation is achieved) and Dmax (maximum degradation) are calculated from the
dose-response curve.

In Vitro Safety Assays

Mini-Ames Test: This assay is a miniaturized version of the bacterial reverse mutation assay.
It is used to assess the mutagenic potential of a compound by measuring its ability to induce
mutations in different strains of Salmonella typhimurium. A negative result, as observed for
PVTX-405, indicates a low likelihood of mutagenicity.

Micronucleus Assay: This in vitro genotoxicity assay detects chromosomal damage. Cells are
treated with the test compound, and the formation of micronuclei (small nuclei that form
around chromosome fragments or whole chromosomes that were not incorporated into the
main nucleus during cell division) is assessed. A negative result for PVTX-405 suggests it
does not cause chromosomal damage.

hERG Manual Patch-Clamp Assay

e Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium

channel.

o Method: The whole-cell patch-clamp technique is used to measure the electrical currents

passing through the hERG channels in the cell membrane. The effect of different
concentrations of the test compound on the hERG current is evaluated. The IC50 value,
representing the concentration at which the compound inhibits 50% of the hERG current, is
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determined. A higher IC50 value, as seen with PVTX-405, indicates a lower potential for
causing cardiac arrhythmias.[4]

Non-GLP In Vivo Toxicology Studies (Rat and
Cynomolgus Monkey)

While specific protocols for the non-GLP toxicology studies for PVTX-405 have not been
publicly disclosed, such studies typically involve the following:

Species: Rat and Cynomolgus Monkey (a non-rodent species).

o Dosing: Administration of the test compound at multiple dose levels, including a control
group, typically via the intended clinical route (oral for PVTX-405).

o Duration: Can range from single-dose to repeat-dose studies over several weeks.
e Endpoints: Comprehensive evaluation of potential toxicities, including:

o Clinical observations (e.g., changes in behavior, appearance).

o Body weight changes.

o Food and water consumption.

o Hematology and clinical chemistry parameters.

o Gross pathology at necropsy.

o Histopathological examination of major organs and tissues.

» Objective: To identify potential target organs of toxicity, determine a No Observed Adverse
Effect Level (NOAEL), and establish a preliminary safety margin. The completion of these
studies for PVTX-405 suggests the generation of a foundational dataset for human clinical
trial design.

In Vivo Tumor Growth Inhibition Studies (MC38
Syngeneic Mouse Model)
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e Animal Model: Humanized CRBN (Cereblon) mice are used, as murine CRBN is not
responsive to this class of molecular glue degraders. These mice are implanted with MC38
colon adenocarcinoma cells.[7]

e Treatment: Once tumors are established, mice are treated with PVTX-405, DKY709, or a
vehicle control, typically via oral gavage.

e Endpoints:
o Tumor volume is measured regularly to assess the rate of tumor growth inhibition.
o Animal body weight is monitored as an indicator of systemic toxicity.

o At the end of the study, tumors and organs may be collected for further analysis (e.g.,
pharmacodynamic markers, histopathology).

e Results for PVTX-405: In murine models of hematologic malignancies, PVTX-405
demonstrated potent anti-cancer effects without inducing significant systemic toxicity.[1]

Visualizations

The following diagrams illustrate key pathways and workflows related to the preclinical
assessment of PVTX-405.
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Caption: Mechanism of action of PVTX-405 as a molecular glue degrader of IKZF2.
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Caption: General workflow for preclinical safety and toxicity assessment.

Conclusion

The available preclinical data strongly suggest that PVTX-405 possesses a favorable safety
and toxicity profile, particularly when compared to its competitor DKY709. Its high selectivity for
IKZF2 and improved cardiac safety profile are significant advantages. While detailed protocols
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and results from the non-GLP in vivo toxicology studies are not yet in the public domain, the
completion of these studies and the progression of PVTX-405 in development are encouraging
indicators. This comparative guide underscores the potential of PVTX-405 as a promising
candidate for further clinical investigation in cancer immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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